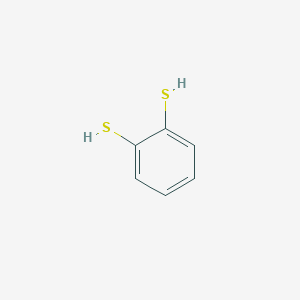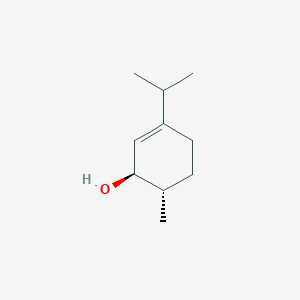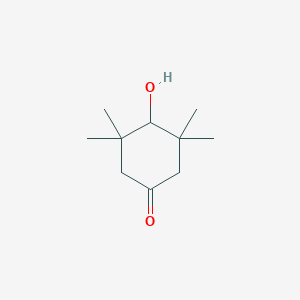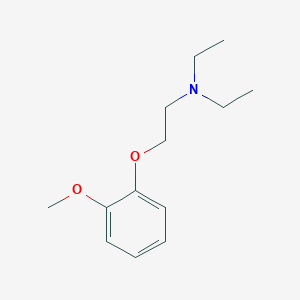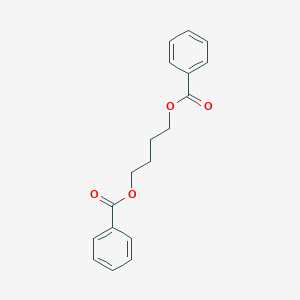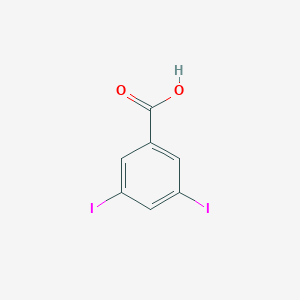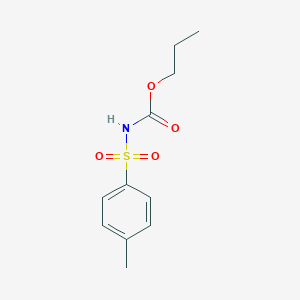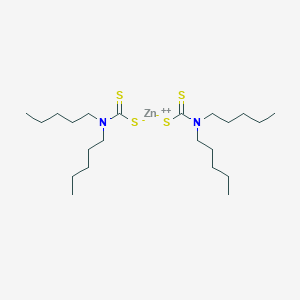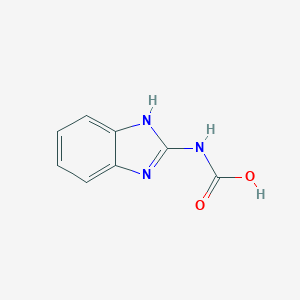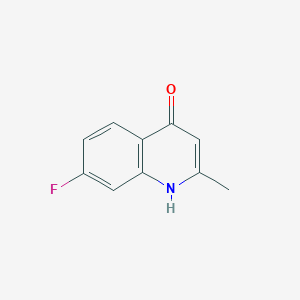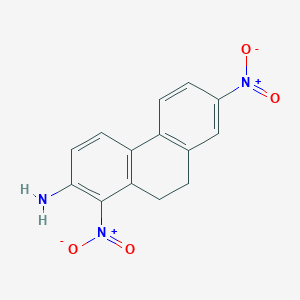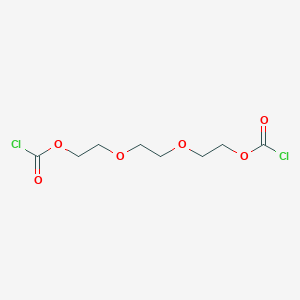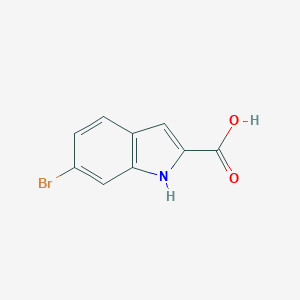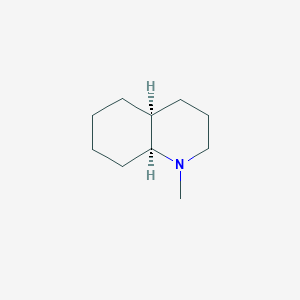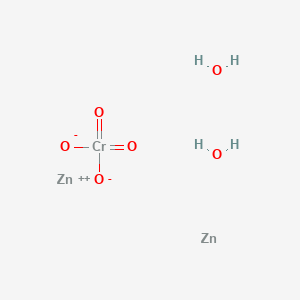
Zinc chromate oxide (Zn2(CrO4)O), monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc chromate oxide (Zn2(CrO4)O), monohydrate, is a chemical compound that has drawn the attention of scientists due to its unique properties and potential applications. This compound is a yellow-green powder that is insoluble in water and has a melting point of 700°C. Zinc chromate oxide is widely used in the manufacturing industry as a corrosion inhibitor and pigment in paints, coatings, and plastics.
Aplicaciones Científicas De Investigación
Zinc chromate oxide has been extensively studied for its potential applications in various fields. In the manufacturing industry, it is used as a corrosion inhibitor due to its ability to form a protective layer on the surface of metals. It is also used as a pigment in paints, coatings, and plastics due to its unique color properties. In the field of materials science, Zinc chromate oxide has been studied for its potential applications in energy storage devices, such as batteries and capacitors. It has also been studied for its potential use as a photocatalyst for water splitting and degradation of organic pollutants.
Mecanismo De Acción
The mechanism of action of Zinc chromate oxide is not well understood, but it is believed to form a protective layer on the surface of metals, preventing corrosion. It is also believed to have photocatalytic properties, which could be useful for energy storage and environmental remediation applications.
Efectos Bioquímicos Y Fisiológicos
Zinc chromate oxide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory and skin irritation. It is also classified as a carcinogen by the International Agency for Research on Cancer (IARC).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Zinc chromate oxide has several advantages and limitations for lab experiments. One advantage is its unique color properties, which make it useful as a pigment in paints and coatings. Another advantage is its potential as a photocatalyst for energy storage and environmental remediation applications. However, its toxicity and carcinogenic properties make it challenging to work with, and special precautions must be taken to ensure the safety of researchers.
Direcciones Futuras
There are several future directions for research on Zinc chromate oxide. One direction is to study its potential as a photocatalyst for energy storage and environmental remediation applications. Another direction is to study its toxicity and carcinogenic properties to better understand its potential health effects. Additionally, further research is needed to develop methods for synthesizing high-purity Zinc chromate oxide for use in various applications.
Métodos De Síntesis
The synthesis of Zinc chromate oxide involves the reaction between zinc oxide and potassium chromate in the presence of a catalyst. The reaction is carried out at high temperatures, typically around 700°C. The resulting product is then washed and dried to obtain the final product. The purity of the compound is crucial for its applications, and several methods have been developed to ensure high purity.
Propiedades
Número CAS |
15930-94-6 |
|---|---|
Nombre del producto |
Zinc chromate oxide (Zn2(CrO4)O), monohydrate |
Fórmula molecular |
CrH4O6Zn2 |
Peso molecular |
282.8 g/mol |
Nombre IUPAC |
zinc;dioxido(dioxo)chromium;zinc;dihydrate |
InChI |
InChI=1S/Cr.2H2O.4O.2Zn/h;2*1H2;;;;;;/q;;;;;2*-1;;+2 |
Clave InChI |
NEVCFEXVIDHOKC-UHFFFAOYSA-N |
SMILES |
O.O.[O-][Cr](=O)(=O)[O-].[Zn].[Zn+2] |
SMILES canónico |
O.O.[O-][Cr](=O)(=O)[O-].[Zn].[Zn+2] |
Otros números CAS |
15930-94-6 |
Solubilidad |
In water, approximately 0.04 g/L |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



